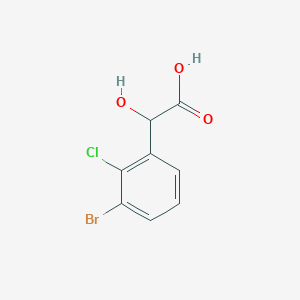
3-Bromo-2-chloromandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloromandelic acid is an organic compound belonging to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of both bromine and chlorine substituents on the benzene ring, making it a halogenated derivative of mandelic acid. The molecular formula of this compound is C8H6BrClO3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method is the bromination of 2-chloromandelic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation reactions, purification steps, and crystallization to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions: 3-Bromo-2-chloromandelic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 3-Bromo-2-chlorobenzoic acid.
- Reduction of the carbonyl group can yield 3-Bromo-2-chlorobenzyl alcohol.
- Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-2-chloromandelic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Bromo-2-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
相似化合物的比较
- 3-Bromo-2-chlorobenzoic acid
- 3-Bromo-2-chlorobenzyl alcohol
- 2-Chloromandelic acid
- 3-Bromomandelic acid
Comparison: 3-Bromo-2-chloromandelic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and interactions with target molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC 名称 |
2-(3-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
AHPIPPRBBIJKRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















